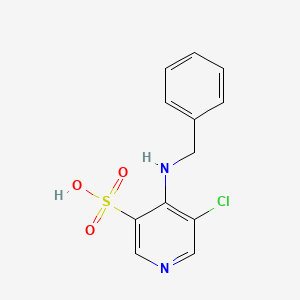
4-(Benzylamino)-5-chloropyridine-3-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzylamino)-5-chloropyridine-3-sulfonic acid is a heterocyclic aromatic compound that contains a pyridine ring substituted with a benzylamino group at the 4-position, a chlorine atom at the 5-position, and a sulfonic acid group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylamino)-5-chloropyridine-3-sulfonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of 5-chloropyridine-3-sulfonic acid to introduce a nitro group at the 4-position.
Reduction: The reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
4-(Benzylamino)-5-chloropyridine-3-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonyl derivatives.
Reduction: The benzylamino group can be reduced to a primary amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfonyl chlorides or sulfonamides.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
4-(Benzylamino)-5-chloropyridine-3-sulfonic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(Benzylamino)-5-chloropyridine-3-sulfonic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzylamino group can form hydrogen bonds or hydrophobic interactions with target proteins, while the sulfonic acid group can enhance solubility and bioavailability.
類似化合物との比較
Similar Compounds
4-Amino-5-chloropyridine-3-sulfonic acid: Similar structure but lacks the benzyl group.
4-(Methylamino)-5-chloropyridine-3-sulfonic acid: Similar structure but has a methyl group instead of a benzyl group.
5-Chloropyridine-3-sulfonic acid: Lacks the amino and benzyl groups.
Uniqueness
4-(Benzylamino)-5-chloropyridine-3-sulfonic acid is unique due to the presence of the benzylamino group, which can enhance its interactions with biological targets and improve its solubility and stability compared to similar compounds.
特性
分子式 |
C12H11ClN2O3S |
|---|---|
分子量 |
298.75 g/mol |
IUPAC名 |
4-(benzylamino)-5-chloropyridine-3-sulfonic acid |
InChI |
InChI=1S/C12H11ClN2O3S/c13-10-7-14-8-11(19(16,17)18)12(10)15-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,14,15)(H,16,17,18) |
InChIキー |
HAUOLPINPLVBQX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC2=C(C=NC=C2S(=O)(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


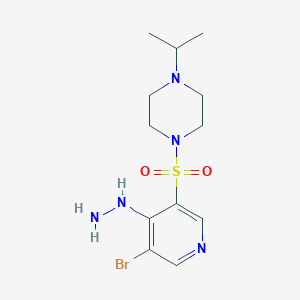
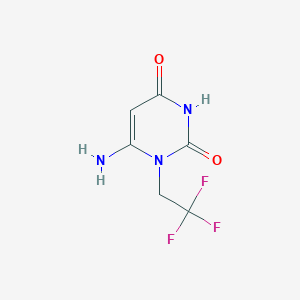

![N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine](/img/structure/B15060908.png)
![4-Chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B15060916.png)
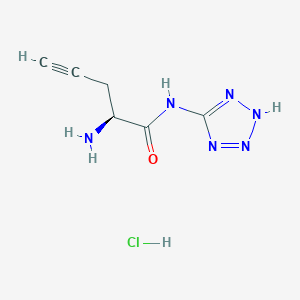
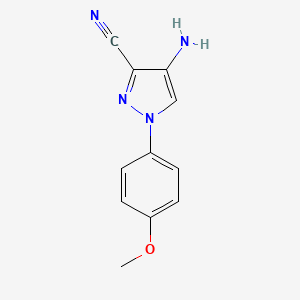
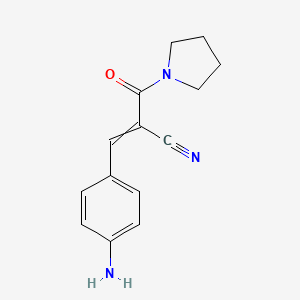



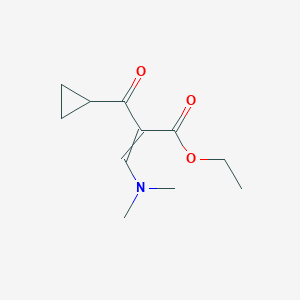
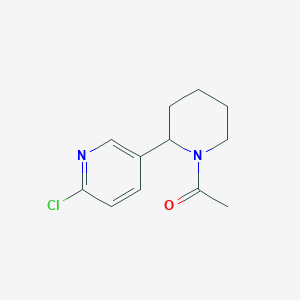
![[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine](/img/structure/B15060978.png)
